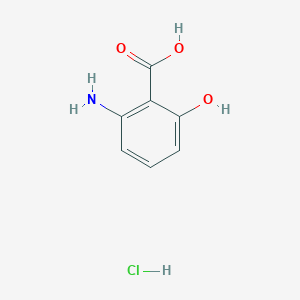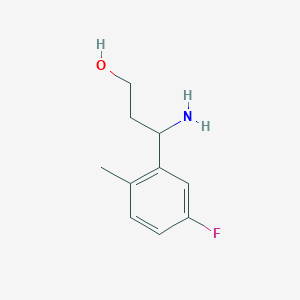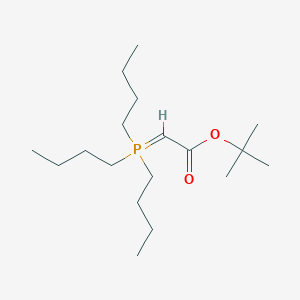
tert-Butyl 2-(tributylphosphoranylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(tributylphosphoranylidene)acetate: is an organic compound with the molecular formula C24H25O2P. It is a crystalline powder that is sparingly soluble in water and has a melting point of 152-155°C . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(tributylphosphoranylidene)acetate can be synthesized through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene . The reaction typically involves the use of triphenylphosphine and tert-butyl bromoacetate as starting materials, followed by deprotonation with a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(tributylphosphoranylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Scientific Research Applications
tert-Butyl 2-(tributylphosphoranylidene)acetate is used in several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(tributylphosphoranylidene)acetate involves its role as a Wittig reagent. The compound forms a phosphonium ylide, which reacts with carbonyl compounds to form alkenes.
Comparison with Similar Compounds
- tert-Butyl (triphenylphosphoranylidene)acetate
- tert-Butyl (diphenylphosphoranylidene)acetate
- tert-Butyl (methylphenylphosphoranylidene)acetate
Comparison: tert-Butyl 2-(tributylphosphoranylidene)acetate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its reactivity profile makes it particularly useful in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C18H37O2P |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
tert-butyl 2-(tributyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C18H37O2P/c1-7-10-13-21(14-11-8-2,15-12-9-3)16-17(19)20-18(4,5)6/h16H,7-15H2,1-6H3 |
InChI Key |
NDZBPYSHZDENLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=CC(=O)OC(C)(C)C)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


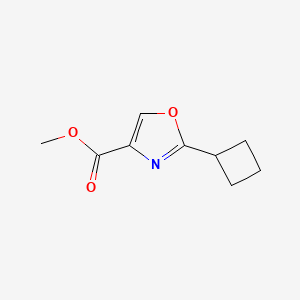
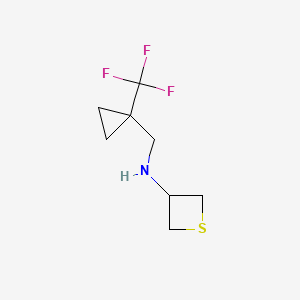
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
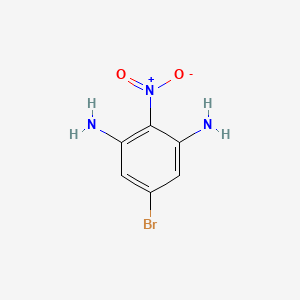
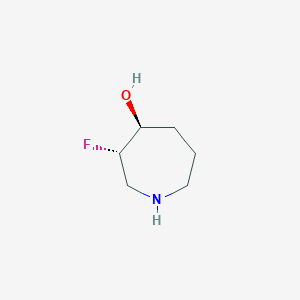
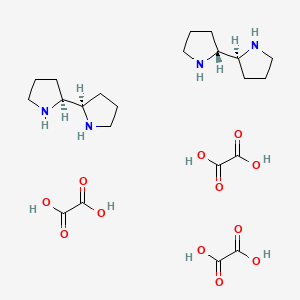
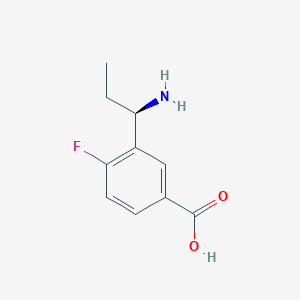
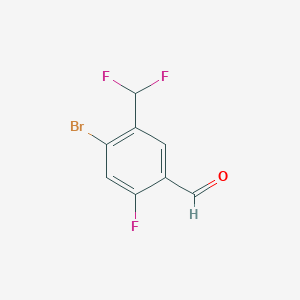
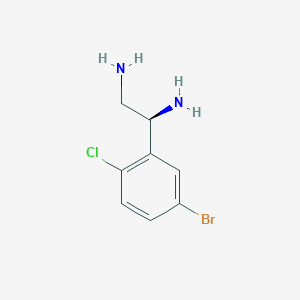
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
